6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine
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Overview
Description
6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine is a versatile chemical compound with a unique structure that offers vast potential in scientific research. This compound belongs to the imidazo[1,2-b]pyridazine family, which is known for its significant pharmacological activities, including kinase inhibition and anti-inflammatory properties.
Mechanism of Action
Target of Action
The primary target of 6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine is Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells, which may act as a homodimer or a heterodimer to signal through the IL-17 receptor (IL-17R) . It plays a key role in chronic inflammation and is a major driver of tissue damage .
Mode of Action
This compound acts as an inhibitor of IL-17A . By binding to IL-17A, it prevents the cytokine from interacting with its receptor, IL-17R . This inhibits the downstream signaling pathways triggered by IL-17A, thereby reducing inflammation and tissue damage .
Biochemical Pathways
The inhibition of IL-17A affects the IL-23/IL-17 axis , which is critical to the pathogenesis of psoriatic disease . By blocking the action of IL-17A, this compound disrupts this axis, leading to a reduction in the inflammatory response and an improvement in symptoms of diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis .
Pharmacokinetics
As a small molecule inhibitor, it is expected to have good bioavailability and can be orally administered .
Result of Action
The inhibition of IL-17A by this compound leads to a significant reduction in inflammation and tissue damage . This results in an improvement in skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine typically involves the reaction of imidazo[1,2-b]pyridazine derivatives with thiolane-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiolane moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydride in tetrahydrofuran (THF) at reflux temperature.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Scientific Research Applications
6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an inhibitor of specific enzymes and proteins, making it useful in studying biological pathways.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: The compound’s unique properties make it suitable for developing novel materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine: Known for its kinase inhibition properties and used in various therapeutic applications.
Imidazo[1,2-a]pyridine: Another heterocyclic compound with significant pharmacological activities, including antiviral and anticancer properties.
Uniqueness
6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine stands out due to its unique thiolane moiety, which imparts distinct chemical reactivity and biological activity compared to other imidazo[1,2-b]pyridazine derivatives. This uniqueness makes it a valuable compound for developing novel therapeutic agents and studying complex biological systems .
Properties
IUPAC Name |
6-(thiolan-3-yloxy)imidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-2-10(14-8-3-6-15-7-8)12-13-5-4-11-9(1)13/h1-2,4-5,8H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJVBNQYYWJENF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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